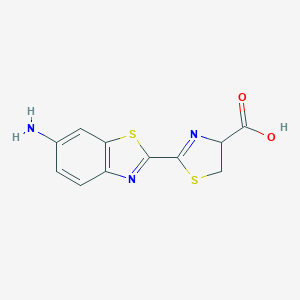

Iloprost phenacyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Iloprost phenacyl ester is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of iloprost, a drug used for treating pulmonary arterial hypertension. Iloprost phenacyl ester has been found to have several unique properties that make it an excellent tool for scientific research.

科学的研究の応用

Pulmonary Hypertension Treatment

Iloprost, as a stable analog of endogenous prostacyclin, has been widely used in treating pulmonary hypertension (PH). It's particularly effective in its inhalative form, providing an important alternative in drug treatment for PH. Inhalative iloprost is recognized for its efficacy and safety, and it's often used in combination therapy for treating PH. Its utility extends to acute testing of pulmonary vasoreactivity and intensive care therapy of manifest right heart failure (Ewert et al., 2009).

Asthma Treatment

Iloprost inhalation has shown promising results in a murine model of asthma. It effectively suppressed the cardinal features of asthma when administered during the priming or challenge phase. The mechanism of its action involves interfering with the function of lung myeloid dendritic cells, critical antigen-presenting cells of the airways. This interference inhibits the maturation and migration of these cells, thus abolishing the induction of an allergen-specific Th2 response. The autonomy of iloprost-treated dendritic cells means they no longer induce Th2 differentiation from naive T cells or boost effector cytokine production in primed Th2 cells, showcasing a potential pathway for clinical effectiveness studies using inhaled iloprost for asthma treatment (Idzko et al., 2007).

Modulation of Endothelial Cell Adhesion Molecules

Iloprost has been shown to down-regulate lymphocyte adhesion to endothelium by modulating adhesion molecule expression on the surface of endothelial cells. This effect is particularly significant in the presence of iloprost, where both lymphocyte adhesion and IL-1 stimulated expression of ICAM-1 and ELAM-1 exhibited a significant reduction. This suggests that iloprost attenuates the inflammatory response through modulation of cellular interactions, proposing a potential mechanism of action when used in the treatment of pathological conditions characterized by endothelial activation (Della Bella et al., 2001).

Leukocyte Adherence and Microvascular Blood Flow

In the context of experimental endotoxemia, iloprost has been effective in attenuating leukocyte adherence in intestinal venules and improving intestinal microvascular blood flow. The administration of iloprost significantly reduced the count of adherent leukocytes and maintained microvascular blood flow close to control levels, indicating its potential in impacting endotoxin-induced intestinal injury (Lehmann et al., 2001).

Activation of PPARα/δ

Iloprost has been recognized for its interaction with peroxisome proliferator-activated receptors (PPARs), important regulators of various biological effects such as metabolic and cardiovascular physiology. The structural basis of the recognition of PPARα/δ by iloprost was illustrated through crystal structures of the PPARα ligand-binding domain and PPARδ ligand-binding domain bound to iloprost. This interaction not only confirms the direct interaction between iloprost and PPARs but also provides a molecular basis for the PPAR subtype selectivity toward iloprost ligand. It opens avenues for designing novel compounds targeting PPARs based on existing iloprost drugs (Jin et al., 2011).

特性

CAS番号 |

122405-30-5 |

|---|---|

製品名 |

Iloprost phenacyl ester |

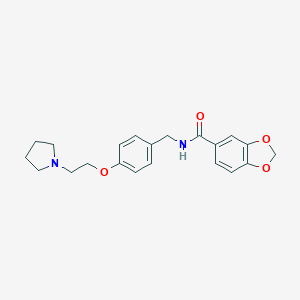

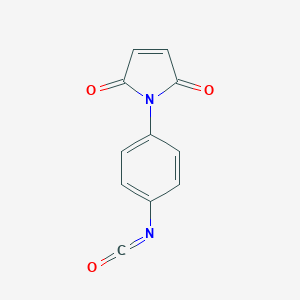

分子式 |

C30H38O5 |

分子量 |

478.6 g/mol |

IUPAC名 |

phenacyl (5Z)-5-[5-hydroxy-4-[(E)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate |

InChI |

InChI=1S/C30H38O5/c1-3-4-10-21(2)27(31)16-15-25-26-18-22(17-24(26)19-28(25)32)11-8-9-14-30(34)35-20-29(33)23-12-6-5-7-13-23/h5-7,11-13,15-16,21,24-28,31-32H,8-10,14,17-20H2,1-2H3/b16-15+,22-11- |

InChIキー |

CZUMMMDKQYRZDP-JCAXBLPDSA-N |

異性体SMILES |

CC#CCC(C)C(/C=C/C1C(CC2C1C/C(=C\CCCC(=O)OCC(=O)C3=CC=CC=C3)/C2)O)O |

SMILES |

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)OCC(=O)C3=CC=CC=C3)C2)O)O |

正規SMILES |

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)OCC(=O)C3=CC=CC=C3)C2)O)O |

その他のCAS番号 |

78919-13-8 |

物理的記述 |

Solid |

溶解性 |

2.00e-03 g/L |

同義語 |

iloprost phenacyl ester iloprost-PE |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt](/img/structure/B53638.png)

![Pyrido[2,3-b]pyrazin-8-ol](/img/structure/B53653.png)

![1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-](/img/structure/B53664.png)